

A Technical Guide to Apalutamide-d7 for Research Applications

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Compound of Interest

Compound Name: Apalutamide-d7

Cat. No.: B12366656

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Apalutamide-d7**, a deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide. This guide is intended to be a valuable resource for researchers utilizing **Apalutamide-d7** in preclinical and clinical research, particularly in pharmacokinetic (PK) and metabolism studies.

Commercial Availability and Product Specifications

Apalutamide-d7 is available from several commercial suppliers for research purposes. While specific details may vary between suppliers, the following tables summarize the available quantitative data. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier for lot-specific information, including the precise isotopic enrichment.

Table 1: Commercial Suppliers of **Apalutamide-d7**

Supplier	Website
MedChemExpress	--INVALID-LINK--
TargetMol	--INVALID-LINK--
KM Pharma Solution Private Limited	--INVALID-LINK--
Simson Pharma Limited	--INVALID-LINK--
SynZeal	--INVALID-LINK--

Table 2: General Specifications of **Apalutamide-d7**

Parameter	Value	Source
Chemical Name	4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-1,1,3,3-d4)-2-fluoro-N-(methyl-d3)benzamide	KM Pharma Solution Private Limited
Molecular Formula	C ₂₁ H ₈ D ₇ F ₄ N ₅ O ₂ S	MedChemExpress, TargetMol, KM Pharma Solution, Simson Pharma
Molecular Weight	484.48 g/mol	MedChemExpress, TargetMol, Simson Pharma
CAS Number (Unlabeled)	956104-40-8	MedChemExpress, Simson Pharma
Purity	>95%	KM Pharma Solution Private Limited[1]
Appearance	White to off-white solid	MedChemExpress
Storage Conditions	Store at 2-8°C for long-term storage. Product is stable to be shipped at room temperature.	KM Pharma Solution Private Limited[1]
Solubility	Soluble in DMSO	TargetMol

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not publicly listed by all suppliers, it is essential for accurate quantitative analysis. Researchers should obtain this information from the supplier's Certificate of Analysis.

Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide is a potent and selective non-steroidal antiandrogen drug that functions by antagonizing the androgen receptor (AR).[2][3] Its mechanism of action involves several key steps that ultimately inhibit androgen-mediated gene transcription and prostate cancer cell

proliferation. **Apalutamide-d7**, being a deuterated analog, is expected to exhibit the same mechanism of action.

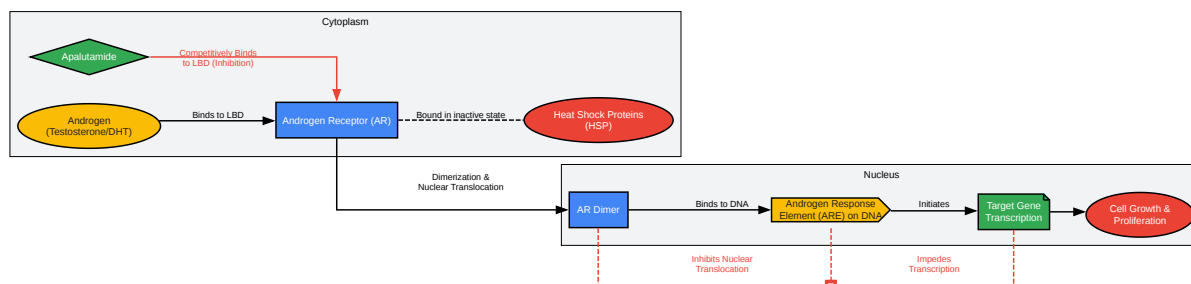
The key steps in the AR signaling pathway and the points of inhibition by Apalutamide are:

- **Androgen Binding:** In the cytoplasm, androgens (like testosterone and dihydrotestosterone) bind to the ligand-binding domain (LBD) of the AR.
- **Conformational Change and Dissociation:** Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).
- **Dimerization and Nuclear Translocation:** The activated ARs form homodimers and translocate from the cytoplasm into the nucleus.
- **DNA Binding:** In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.
- **Gene Transcription:** The AR, along with co-regulatory proteins, recruits RNA polymerase II, initiating the transcription of genes that regulate cell growth, proliferation, and survival.

Apalutamide exerts its inhibitory effects by:

- Competitively binding to the LBD of the AR, preventing androgens from binding and activating the receptor.
- Inhibiting the nuclear translocation of the AR.
- Preventing the binding of the AR to DNA.
- Impeding the AR-mediated transcription of target genes.

The following diagram illustrates the androgen receptor signaling pathway and the mechanism of action of Apalutamide.



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Androgen Receptor Signaling Pathway and Apalutamide's Mechanism of Action.

Experimental Protocols

Apalutamide-d7 is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Apalutamide in biological matrices. Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Quantification of Apalutamide in Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol for the analysis of Apalutamide in plasma, adapted from published methods that utilize a deuterated internal standard.^[4]

3.1.1. Materials and Reagents

- Apalutamide analytical standard
- **Apalutamide-d7** (as internal standard)
- Human plasma (or other relevant biological matrix)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Autosampler vials

3.1.2. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apalutamide and **Apalutamide-d7** in a suitable solvent (e.g., DMSO or methanol) to prepare individual 1 mg/mL stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions of Apalutamide by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
- Internal Standard (IS) Working Solution: Prepare a working solution of **Apalutamide-d7** at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.

3.1.3. Sample Preparation (Protein Precipitation)

- To 50 μ L of plasma sample (calibration standard, quality control sample, or unknown sample) in a microcentrifuge tube, add 10 μ L of the **Apalutamide-d7** internal standard working solution.
- Vortex briefly to mix.
- Add 150 μ L of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

- Vortex vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

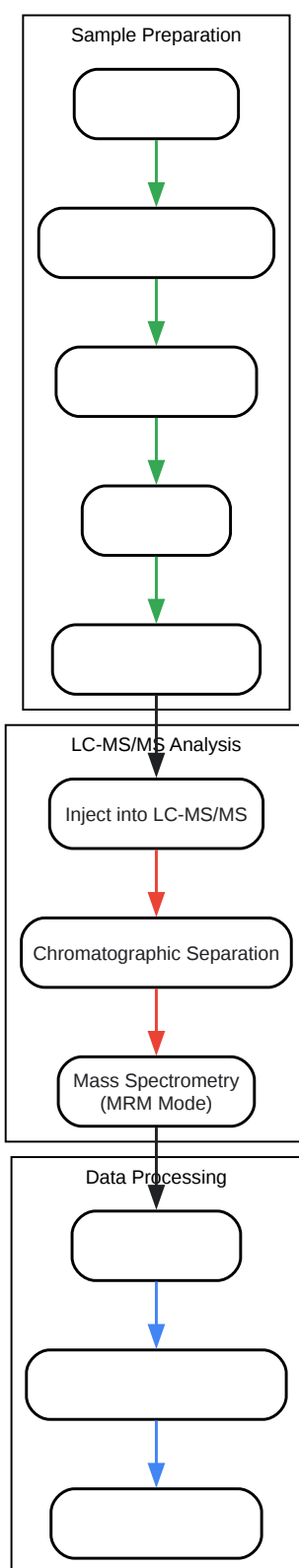
3.1.4. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. The specific gradient will need to be optimized for the particular column and system.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for Apalutamide and **Apalutamide-d7** will need to be optimized on the specific mass spectrometer.

3.1.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Apalutamide to **Apalutamide-d7** against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentration of Apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general workflow for this experimental protocol.



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Workflow for the Quantification of Apalutamide using LC-MS/MS.

In Vitro Androgen Receptor Binding Assay

While not a direct application of its deuterated nature, **Apalutamide-d7** could potentially be used in competitive binding assays to determine the binding affinity of other unlabeled compounds for the androgen receptor. However, for this purpose, a radiolabeled ligand is more commonly used. The general principle of such an assay is outlined below.

3.2.1. Principle

This assay measures the ability of a test compound to compete with a labeled ligand (e.g., a radiolabeled androgen or a fluorescently labeled AR antagonist) for binding to the androgen receptor.

3.2.2. General Procedure

- **Receptor Source:** A source of androgen receptors is required, which can be purified recombinant AR, a cell lysate from a cell line overexpressing AR (e.g., LNCaP cells), or a tissue homogenate from a target organ (e.g., rat prostate).
- **Incubation:** The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (or Apalutamide as a reference compound).
- **Separation of Bound and Free Ligand:** After incubation, the bound and free labeled ligand are separated. This can be achieved by various methods, such as filtration, centrifugation, or scintillation proximity assay (SPA).
- **Detection:** The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., liquid scintillation counting for radioligands or fluorescence detection for fluorescent ligands).
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is then determined.

This technical guide provides a foundational understanding of **Apalutamide-d7** for research applications. For specific experimental details and safety information, always refer to the

supplier's documentation and relevant scientific literature.

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